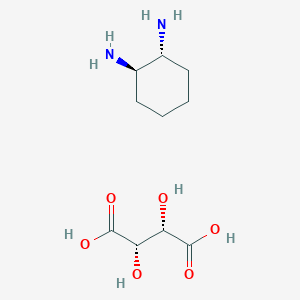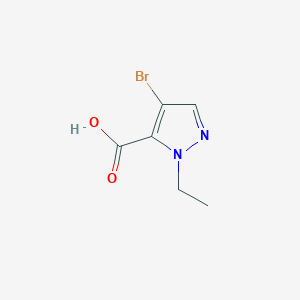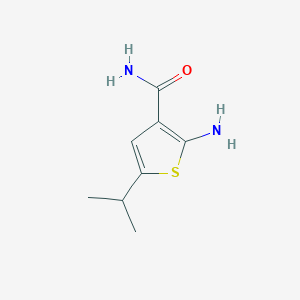
2-Methyl-1-(methylsulfonyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(methylsulfonyl)indoline, also known as MSMI, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. MSMI is a heterocyclic compound with a molecular formula of C10H11NO2S and a molecular weight of 213.27 g/mol.
作用机制
The mechanism of action of 2-Methyl-1-(methylsulfonyl)indoline is not fully understood, but it is believed to involve the inhibition of CAIX activity and the induction of apoptosis (programmed cell death) in cancer cells. 2-Methyl-1-(methylsulfonyl)indoline may also affect the expression of various genes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-Methyl-1-(methylsulfonyl)indoline has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study as a potential anticancer agent. In addition to its anticancer effects, 2-Methyl-1-(methylsulfonyl)indoline has also been shown to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
One advantage of 2-Methyl-1-(methylsulfonyl)indoline is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several potential future directions for research on 2-Methyl-1-(methylsulfonyl)indoline. One direction is to further investigate its anticancer properties and potential applications in cancer treatment. Another direction is to explore its potential applications in other areas, such as material science and organic synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects in order to determine its safety and efficacy as a therapeutic agent.
合成方法
2-Methyl-1-(methylsulfonyl)indoline can be synthesized through a variety of methods, including the reaction of 2-methylindole with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) or with methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (NEt3). Another method involves the reaction of 2-methylindole with methylsulfonylmethane (MSM) in the presence of a catalyst such as trifluoroacetic acid (TFA).
科学研究应用
2-Methyl-1-(methylsulfonyl)indoline has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that 2-Methyl-1-(methylsulfonyl)indoline has anti-proliferative effects on various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-Methyl-1-(methylsulfonyl)indoline has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
属性
CAS 编号 |
66929-70-2 |
|---|---|
产品名称 |
2-Methyl-1-(methylsulfonyl)indoline |
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-methyl-1-methylsulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NO2S/c1-8-7-9-5-3-4-6-10(9)11(8)14(2,12)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
INAAAWAHHXNOPL-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
规范 SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



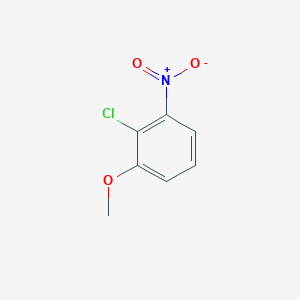

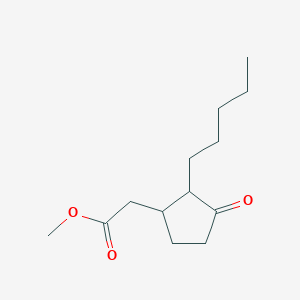
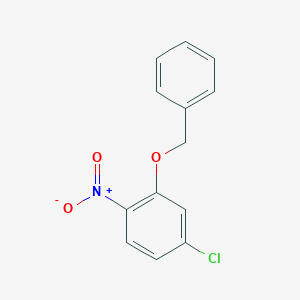

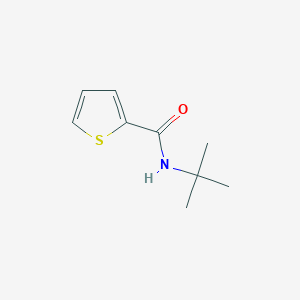
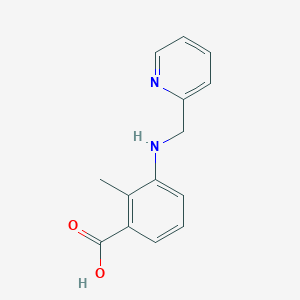
![2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B183066.png)

